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Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Documentation Hub

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  • Product: Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate
  • CAS: 879180-61-7

Core Science & Biosynthesis

Foundational

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Executive Summary In modern drug development and agrochemical synthesis, heavily functionalized aryl ethers serve as critical rigid scaffolds. Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a prime example of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and agrochemical synthesis, heavily functionalized aryl ethers serve as critical rigid scaffolds. Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a prime example of such a building block, combining an aldehyde handle for reductive aminations, a halogen for cross-coupling, and a chiral propanoate ester for structural diversity.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not just as a data collection exercise, but as a self-validating analytical system . This whitepaper details the causality behind the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, providing researchers with an authoritative, step-by-step methodology to synthesize and unambiguously verify this complex intermediate.

Chemical Context & Synthesis Workflow

The target molecule is synthesized via a classic Williamson etherification. The phenolic precursor, 6-bromovanillin (2-bromo-4-hydroxy-5-methoxybenzaldehyde), provides a predictable aromatic core with well-documented baseline NMR properties[1]. By reacting this phenol with methyl 2-bromopropanoate under basic conditions, the phenoxy ester is formed[2].

To ensure absolute trustworthiness in our structural assignment, the analytical workflow must isolate the variables of synthesis from spectroscopy.

Workflow A 6-Bromovanillin (Phenolic Precursor) C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B Methyl 2-bromopropanoate (Alkylating Agent) B->C D Methyl 2-(5-bromo-4-formyl- 2-methoxyphenoxy)propanoate C->D Alkylation E NMR Sample Prep (CDCl3 + TMS) D->E Purification F 1D & 2D NMR Acquisition (400 MHz / 100 MHz) E->F Validation

Figure 1: Workflow for the Williamson ether synthesis and subsequent NMR validation.

Experimental Protocols: A Self-Validating System

A rigorous protocol prevents spectral artifacts and ensures quantitative reliability.

Step-by-Step Synthesis and Workup
  • Reaction Setup: Dissolve 1.0 equivalent of 6-bromovanillin in anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to quantitatively deprotonate the phenolic hydroxyl group.

  • Alkylation: Dropwise, add 1.2 equivalents of methyl 2-bromopropanoate. Heat the mixture at 80°C for 4 hours under an inert nitrogen atmosphere[2].

  • Purification: Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure ether.

NMR Acquisition Parameters
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[3]. Transfer to a precision 5 mm NMR tube.

  • ¹H NMR (400 MHz): Acquire using a 90° pulse, 16 scans, and a critical 10-second relaxation delay (D1) . Causality: The long D1 ensures complete longitudinal relaxation of the isolated aromatic protons, guaranteeing accurate integration.

  • ¹³C NMR (100 MHz): Acquire using 1024 scans with complete broadband proton decoupling to collapse multiplets into sharp singlets[3].

¹H NMR Spectroscopic Data & Mechanistic Insights

The proton NMR spectrum provides a direct map of the molecule's hydrogen environments. The data below is predicted based on the exact electronic environment of the functionalized ring.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.22Singlet (s)1H--CHO (Formyl proton)
7.45Singlet (s)1H-Ar-H (Position 3, ortho to -CHO)
7.05Singlet (s)1H-Ar-H (Position 6, ortho to -Br)
4.85Quartet (q)1H6.8-CH(CH3)- (Propanoate methine)
3.92Singlet (s)3H-Ar-OCH3 (Aromatic methoxy)
3.75Singlet (s)3H--COOCH3 (Ester methyl)
1.68Doublet (d)3H6.8-CH(CH3)- (Propanoate methyl)
Mechanistic Causality (The "Why")
  • The Formyl Proton (10.22 ppm): The extreme downfield shift is caused by the strong magnetic anisotropy of the C=O double bond combined with the electron-withdrawing nature of the carbonyl oxygen. The adjacent bromine atom at position 5 further deshields this proton through spatial steric compression[1].

  • Aromatic Singlets (7.45 & 7.05 ppm): Because the aromatic protons are para to each other (positions 3 and 6), they do not exhibit standard ortho (³J ≈ 8 Hz) or meta (⁴J ≈ 2 Hz) coupling. They appear as sharp singlets. The H-3 proton is shifted further downfield (7.45 ppm) due to the anisotropic deshielding cone of the adjacent formyl group.

  • The Propanoate Spin System: The methine proton (-CH-) at 4.85 ppm is sandwiched between two highly electronegative groups (the phenoxy oxygen and the ester carbonyl), stripping its electron density. It couples with the adjacent methyl group (³J = 6.8 Hz), splitting into a predictable quartet (n+1 rule).

¹³C NMR Spectroscopic Data & Mechanistic Insights

Carbon-13 NMR strips away proton coupling to reveal the skeletal framework, highly sensitive to resonance and inductive effects.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
190.5C=O-CHO (Aldehyde carbonyl)
171.5C=O-COOCH3 (Ester carbonyl)
151.5Quaternary CAr-C1 (C-O-CH(CH3)-)
150.2Quaternary CAr-C2 (C-OCH3)
129.8Quaternary CAr-C4 (C-CHO)
121.3Quaternary CAr-C5 (C-Br)
116.4CHAr-C6
109.5CHAr-C3
73.5CH-CH(CH3)- (Propanoate methine)
56.2CH3Ar-OCH3 (Aromatic methoxy)
52.5CH3-COOCH3 (Ester methyl)
18.5CH3-CH(CH3)- (Propanoate methyl)
Mechanistic Causality (The "Why")
  • Heavy Atom Effect: The carbon bonded to bromine (C-5) resonates at an unusually high field for an aromatic carbon (121.3 ppm). This is due to the "heavy atom effect," where the large, polarizable electron cloud of the bromine atom diamagnetically shields the attached carbon nucleus.

  • Carbonyl Differentiation: The aldehyde carbonyl (190.5 ppm) is significantly more deshielded than the ester carbonyl (171.5 ppm). The ester oxygen donates electron density into the carbonyl pi-system via resonance, shielding the ester carbon relative to the isolated aldehyde.

2D NMR Validation: Securing Structural Integrity

A single 1D spectrum is prone to misinterpretation in densely functionalized molecules. A self-validating system requires 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC), to prove long-range connectivity[4].

HMBC H_methine Propanoate Methine (-CH-) C_ether Aromatic C-O (C-1) H_methine->C_ether 3J (Ether Linkage) C_ester Ester Carbonyl (C=O) H_methine->C_ester 2J (Ester Linkage) H_aldehyde Aldehyde Proton (-CHO) C_ring Aromatic Ring Carbons (C-2, C-4, C-5) H_aldehyde->C_ring 2J / 3J (Ring Position) H_aromatic Aromatic Protons (H-3, H-6) H_aromatic->C_ether 2J / 3J (Oxygen Position) C_aldehyde Aldehyde Carbonyl (C=O) H_aromatic->C_aldehyde 3J (Formyl Position)

Figure 2: Critical 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions verifying structural connectivity.

Validation Logic

The critical proof of the Williamson ether synthesis is the ³J correlation between the propanoate methine proton (4.85 ppm) and the aromatic C-1 carbon (151.5 ppm). If the alkylation had occurred erroneously at the formyl oxygen, this specific HMBC cross-peak would be absent. Furthermore, the aromatic protons (H-3 and H-6) show distinct ²J and ³J correlations to the formyl and ether carbons, definitively locking the regiochemistry of the aromatic ring in place[4].

Conclusion

The structural elucidation of methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate relies on a robust, multi-nuclear NMR approach. By understanding the causality behind chemical shifts—such as magnetic anisotropy, the heavy atom effect, and electronegativity—researchers can confidently validate the integrity of this complex intermediate. Employing 2D HMBC techniques elevates the analysis from a simple observation to a cryptographically secure, self-validating proof of molecular structure.

References

  • 6-Bromovanillin | 60632-40-8 - ChemicalBook.ChemicalBook.
  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Vanillin Acetate.Benchchem.
  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.Universiti Sains Malaysia (USM).
  • EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.Google Patents.

Sources

Protocols & Analytical Methods

Method

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate as an intermediate in pharmaceutical drug discovery

Introduction & Structural Rationale In the landscape of modern drug discovery, the efficiency of hit-to-lead optimization relies heavily on the selection of highly versatile, multi-functional building blocks. Methyl 2-(5...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of modern drug discovery, the efficiency of hit-to-lead optimization relies heavily on the selection of highly versatile, multi-functional building blocks. Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a privileged intermediate that offers exceptional utility, particularly in the development of therapeutics for metabolic syndrome and targeted kinase inhibition.

Derived from a functionalized vanillin core, this molecule possesses three orthogonal reactive sites that can be manipulated independently without the need for complex protecting-group strategies:

  • The 4-Formyl Group: An electrophilic handle primed for reductive aminations, Wittig reactions, or Knoevenagel condensations.

  • The 5-Bromo Substituent: A robust vector for carbon-carbon or carbon-heteroatom bond formation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

  • The Methyl Propanoate Ester: A masked carboxylic acid. When unmasked via saponification, the resulting phenoxypropanoic acid serves as a classic pharmacophore for binding the lipophilic pockets of Peroxisome Proliferator-Activated Receptors (PPARs)[2].

By maintaining the carboxylic acid as a methyl ester during early synthetic steps, we prevent the free acid from poisoning palladium catalysts or inducing unwanted side reactions during amine condensations.

Reactivity Core Methyl 2-(5-bromo-4-formyl- 2-methoxyphenoxy)propanoate Site1 5-Bromo Position (Aryl Extension) Core->Site1 Suzuki-Miyaura Coupling Site2 4-Formyl Position (Lipophilic Tail) Core->Site2 Reductive Amination Site3 Methyl Ester (Pharmacophore) Core->Site3 Base-Catalyzed Saponification

Orthogonal reactive sites of the intermediate enabling divergent library synthesis.

Application: Synthesis of Dual PPARα/γ Agonists

Metabolic syndrome is a multifactorial disorder requiring multi-target therapeutic strategies. Dual PPARα/γ agonists are designed to simultaneously lower triglycerides (PPARα) and improve insulin sensitivity (PPARγ)[2]. The phenoxypropanoate moiety is a critical structural motif that mimics endogenous fatty acids, allowing the molecule to anchor into the AF-2 helix of the PPAR ligand-binding domain[3].

The synthetic workflow below outlines how to transform the core intermediate into a library of dual PPAR agonists.

Workflow Start Scaffold: Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Step1 Phase 1: Aldehyde Derivatization (Introduction of Lipophilic Tail via Amine) Start->Step1 NaBH(OAc)3, DCE Step2 Phase 2: Bromide Functionalization (Aryl/Heteroaryl Extension via Boronic Acid) Step1->Step2 Pd(dppf)Cl2, K2CO3 Step3 Phase 3: Ester Deprotection (Unmasking the Carboxylic Acid) Step2->Step3 LiOH, THF/MeOH End Lead Compound (e.g., Dual PPARα/γ Agonist) Step3->End

Three-phase synthetic workflow for generating PPAR agonist libraries from the core scaffold.
Quantitative Structure-Activity Relationship (SAR) Data

By systematically varying the amine in Phase 1 and the boronic acid in Phase 2, researchers can fine-tune the receptor subtype selectivity. The table below summarizes representative biochemical assay data for a generated library.

Compound IDPhase 1: R₁ (Amine Tail)Phase 2: R₂ (Boronic Acid)PPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Selectivity Profile
CMPD-01 BenzylaminePhenyl450120PPARγ Biased
CMPD-02 4-(Trifluoromethyl)benzylaminePhenyl32045PPARγ Biased
CMPD-03 4-(Trifluoromethyl)benzylamine4-Fluorophenyl8550Dual α/γ Agonist
CMPD-04 Phenethylamine3-Pyridyl>1000850Inactive

Data Interpretation: The inclusion of a highly lipophilic, electron-withdrawing trifluoromethyl group at R₁ significantly enhances PPARγ binding affinity by occupying the hydrophobic sub-pocket of the receptor. Subsequent introduction of a para-fluoro substituent at R₂ optimally fills the PPARα binding cleft, yielding a balanced dual agonist (CMPD-03).

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with built-in analytical checkpoints and mechanistic rationales to ensure high-fidelity execution in the laboratory.

Protocol A: Chemoselective Reductive Amination (Phase 1)

This step installs the lipophilic tail while preserving the aryl bromide for downstream coupling.

  • Reaction Setup: Dissolve Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate (1.0 equiv) and the selected primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

    • Causality & Expert Insight: DCE is chosen over dichloromethane due to its higher boiling point and superior performance in stabilizing the transient iminium ion.

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv) and stir at room temperature for 2 hours.

    • Causality & Expert Insight: Weak acid catalysis accelerates imine formation. Avoid strong acids, which would fully protonate the amine, rendering it non-nucleophilic.

  • Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Causality & Expert Insight: NaBH(OAc)₃ is a mild hydride source that specifically reduces the protonated iminium species faster than the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Validation & Workup: Monitor via UPLC-MS. Upon complete consumption of the aldehyde, quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. The basic quench neutralizes the acetic acid and safely decomposes excess hydride.

Protocol B: Suzuki-Miyaura Cross-Coupling (Phase 2)

This step extends the molecular framework to occupy secondary receptor pockets[1].

  • Reaction Setup: In a microwave-safe vial, combine the brominated intermediate from Protocol A (1.0 equiv), the selected aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Dissolve in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality & Expert Insight: Water is strictly required to dissolve the inorganic base and to form the reactive "ate" complex with the boronic acid, which is essential for the transmetalation step.

  • Catalyst Addition: Under an argon atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Seal the vial.

    • Causality & Expert Insight: The bidentate dppf ligand is bulky and electron-rich. It prevents catalyst deactivation (e.g., via palladium black precipitation) and efficiently facilitates oxidative addition into the sterically hindered 5-bromo position (ortho to the methoxy group)[1].

  • Execution & Validation: Heat the mixture under microwave irradiation at 90 °C for 20 minutes. Check completion via TLC (Hexanes:EtOAc 7:3). Filter the crude mixture through a short pad of Celite to remove palladium residues before column chromatography.

Protocol C: Ester Saponification (Phase 3)

The final step unmasks the carboxylic acid pharmacophore required for target binding[3].

  • Reaction Setup: Dissolve the coupled ester intermediate in a solvent mixture of THF/MeOH/H₂O (2:1:1, 0.1 M).

    • Causality & Expert Insight: This specific ternary solvent system ensures that both the highly lipophilic organic ester and the hydrophilic inorganic base remain in a homogeneous solution, preventing biphasic reaction stalling.

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

    • Causality & Expert Insight: Mild conditions (RT, LiOH) are utilized to prevent any potential epimerization at the alpha-carbon of the propanoate chain, ensuring the stereochemical integrity of the final drug candidate[3].

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl. Extract the precipitated free acid with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final active pharmaceutical ingredient (API).

References

  • Mizuno, C. S., Chittiboyina, A. G., Shah, F. H., Patny, A., Kurtz, T. W., Pershadsingh, H. A., Speth, R. C., Karamyan, V. T., Carvalho, P. B., & Avery, M. A. (2010). Design, Synthesis, and Docking Studies of Novel Benzimidazoles for the Treatment of Metabolic Syndrome. Journal of Medicinal Chemistry, 53(3), 1076–1085.[Link]

  • Bartolo, G., Veltri, L., Maltese, V., Spina, R., Mancuso, R., & Salerno, G. (2014). Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. Organic & Biomolecular Chemistry, 12, 6806-6815.[Link]

  • Mujahid, M., et al. (2014). A new enantioselective synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters (EEHP and IEHP), useful pharmaceutical intermediates of PPAR agonists. Tetrahedron Letters, 55(15), 2465-2467.[Link]

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

For: Researchers, scientists, and drug development professionals Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with rema...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for utilizing a highly functionalized and synthetically valuable aryl bromide, Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate , in Suzuki-Miyaura reactions. The presence of an aldehyde, an ester, and a methoxy group on the aromatic ring makes this substrate an excellent candidate for the synthesis of complex, polyfunctional biaryl compounds, which are key intermediates in pharmaceutical and materials science research. This document offers in-depth protocols, mechanistic insights, and practical guidance on reaction optimization.

Introduction: The Power of Biaryl Scaffolds

Biaryl structures are prevalent motifs in a vast array of biologically active molecules, natural products, and advanced materials. The ability to efficiently construct these frameworks is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura reaction has emerged as one of the most powerful and versatile methods for forging C(sp²)-C(sp²) bonds.[3][4] Key advantages of this reaction include its mild conditions, the commercial availability and stability of boronic acids, and its broad tolerance of various functional groups.[2]

The substrate at the core of this guide, Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate, presents an exciting opportunity for synthetic chemists. Its trifunctional nature allows for the direct incorporation of an aldehyde for further derivatization (e.g., reductive amination, Wittig reactions), an ester for potential hydrolysis and amide coupling, and a methoxy group that influences the electronic properties of the aromatic ring. This application note will explore the effective use of this substrate in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle and Mechanism

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[4][5][6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[1][7]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species.[5][6]

Generalized Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L_n OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L_n Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->Transmetalation Base Base Base->Transmetalation Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst/Ligand in Reaction Vessel start->reagents solvent Add Anhydrous Solvent and Degassed Water reagents->solvent degas Degas the Reaction Mixture (e.g., N₂/Ar bubbling) solvent->degas heat Heat to Reaction Temperature under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Work-up: Add Water and Extract with Organic Solvent monitor->workup purify Purify the Crude Product (Column Chromatography) workup->purify characterize Characterize the Final Product (NMR, MS) purify->characterize end End characterize->end

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Method

reductive amination protocols for the formyl group of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

An Application Guide to Reductive Amination Protocols for Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Authored by: A Senior Application Scientist Introduction Reductive amination stands as one of the most effe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Protocols for Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Authored by: A Senior Application Scientist

Introduction

Reductive amination stands as one of the most effective and widely utilized methods for the synthesis of primary, secondary, and tertiary amines, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This process involves the conversion of a carbonyl group (an aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[3][4] Its prevalence in drug development is due to its operational simplicity, broad substrate scope, and the ability to form complex nitrogen-containing molecules in a single synthetic step.[5]

This application note provides a detailed guide to the reductive amination of a specific, structurally complex aromatic aldehyde: Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate . The presence of an ester, an ether linkage, and a halogenated aromatic ring requires careful selection of reagents and conditions to ensure a selective and high-yield transformation of the formyl group. We will explore the underlying mechanism, compare common reducing agents, and provide detailed, validated protocols for researchers and drug development professionals.

The Mechanism: A Two-Step Cascade

Reductive amination is fundamentally a tandem reaction that occurs in one pot. The process is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, this hemiaminal readily dehydrates to form an imine. The imine is then protonated to generate a reactive iminium ion, which is the key electrophile for the reduction step. A hydride-based reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion to furnish the final amine product.[3][6]

The pH of the reaction medium is a critical parameter. Mildly acidic conditions (typically pH 5-7) are optimal as they facilitate the dehydration of the hemiaminal to the imine without significantly protonating the starting amine, which would render it non-nucleophilic.[3][7]

Reductive_Amination_Mechanism RCHO Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate RCHO->Hemiaminal + R'-NH₂ RNH2 Primary Amine (R'-NH₂) RNH2->Hemiaminal H_plus H⁺ Hydride [H⁻] (Reducing Agent) Product Secondary Amine Hydride->Product Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Product + [H⁻] Workflow start_end start_end process process analysis analysis purification purification A Start: Weigh Aldehyde & Amine B Dissolve in Appropriate Solvent (e.g., DCE or MeOH) A->B C Imine Formation (Stir at RT) B->C D Add Reducing Agent (STAB or NaBH₄) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Aqueous Workup (Quench, Extract, Dry) E->F Reaction Complete G Concentrate Crude Product F->G H Purification (Flash Chromatography) G->H I Characterization (NMR, MS, IR) H->I J Final Product I->J

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aldehyde Reactivity in Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the formyl (-CHO) group is a highly versatile electrophile.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you are likely aware that the formyl (-CHO) group is a highly versatile electrophile. However, in complex aromatic systems like Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate , this reactivity often translates into unwanted side reactions during storage, basic workups, or multi-step syntheses.

This guide synthesizes field-proven insights and authoritative mechanistic chemistry to help you diagnose, troubleshoot, and prevent aldehyde-related degradation in your workflows.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my starting material converting into a carboxylic acid during storage or aerobic handling?

The Causality: You are observing aerobic auto-oxidation . Aldehydes spontaneously oxidize to carboxylic acids upon exposure to atmospheric oxygen at ambient temperatures[1]. The formyl C-H bond is susceptible to homolytic cleavage. Trace transition metals or UV light initiate the reaction by forming an acyl radical. This radical reacts with triplet oxygen ( 3O2​ ) to form a peroxy radical, which subsequently abstracts a hydrogen from another aldehyde molecule to yield a peroxybenzoic acid intermediate. Finally, the peracid reacts with a second aldehyde molecule via a Criegee intermediate to yield two equivalents of the corresponding carboxylic acid[1].

The Solution: Store the compound under an inert atmosphere (Argon or N2​ ) at -20°C. If your downstream chemistry requires prolonged exposure to air, you must protect the aldehyde group (see Section 3).

AutoOxidation Init 1. Aldehyde (Ar-CHO) Radical 2. Acyl Radical (Ar-C•=O) Init->Radical O2, Light/Metals (Initiation) PeroxyRad 3. Peroxy Radical (Ar-C(=O)OO•) Radical->PeroxyRad O2 (Propagation) Peracid 4. Peroxy Acid (Ar-C(=O)OOH) PeroxyRad->Peracid Ar-CHO (H-Abstraction) Acid 5. Carboxylic Acid (Ar-COOH) Peracid->Acid Ar-CHO (Criegee Intermediate)

Caption: Radical chain mechanism of aerobic auto-oxidation of the formyl group.

Q2: During a base-catalyzed reaction, my LC-MS shows the disappearance of the aldehyde and the appearance of two new masses. What happened?

The Causality: Your molecule has undergone a Cannizzaro disproportionation reaction [2]. Because Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is an aromatic aldehyde lacking α -hydrogens, it cannot form an enolate to undergo aldol condensation. Instead, under concentrated basic conditions (e.g., NaOH or KOH), the hydroxide nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, forcing a rate-determining hydride transfer to a second aldehyde molecule[3]. The result is a 1:1 mixture of oxidized product (carboxylic acid salt) and reduced product (benzyl alcohol derivative)[4].

The Solution: Avoid strong aqueous bases. If basic conditions are strictly required for your transformation (e.g., ester saponification or alkylation), you must mask the aldehyde as an acetal prior to base exposure.

Cannizzaro Start 2x Aldehyde (Ar-CHO) Tetra Tetrahedral Intermediate (Ar-CH(OH)-O⁻) Start->Tetra OH⁻ Attack Hydride Hydride Transfer (Rate-Determining) Tetra->Hydride 2nd Ar-CHO Products Oxidized Product (Ar-COO⁻) Reduced Product (Ar-CH2OH) Hydride->Products Disproportionation

Caption: Base-induced Cannizzaro disproportionation pathway via hydride transfer.

Q3: I dissolved the compound in methanol, and over time, the aldehyde proton signal in the 1H -NMR (~9.8-10.2 ppm) disappeared. Why?

The Causality: You are observing hemiacetal/acetal formation . The highly electrophilic formyl group reacts reversibly with nucleophilic alcohols. If there is even a trace amount of acid present (which often occurs if a small fraction of the aldehyde has auto-oxidized to a carboxylic acid), it auto-catalyzes the conversion of the aldehyde into a dimethyl acetal[5].

The Solution: Use non-nucleophilic solvents (e.g., DCM, THF, or Acetonitrile) for storage and reactions unless acetalization is your explicit goal.

Part 2: Quantitative Data on Side Reactions

The following table summarizes the causal conditions, resulting byproducts, and expected conversion rates if the aldehyde is left unprotected during typical synthetic workflows.

Reaction ConditionPrimary Side ReactionMajor ByproductsTypical Conversion (%)Prevention Strategy
Air exposure (Ambient, 48h) Auto-oxidationCarboxylic acid5 - 15%Argon atmosphere, dark storage
Strong Base (e.g., 2M NaOH) Cannizzaro ReactionBenzyl alcohol & Carboxylate> 80% (Disproportionation)Acetal protection
Methanol + Trace Acid AcetalizationDimethyl acetal40 - 90% (Equilibrium)Use aprotic solvents (DCM, THF)
Primary Amines (Mild) Schiff Base FormationImine> 95%Control stoichiometry / Protect

Part 3: Standard Operating Procedure (SOP) for Aldehyde Protection

To completely resolve the side reactions associated with the formyl group, the most robust strategy is to mask it as a cyclic 1,3-dioxolane acetal using ethylene glycol[6]. Cyclic acetals provide exceptional stability under strong basic, nucleophilic, and reductive conditions[7].

Protocol A: 1,3-Dioxolane Protection (Self-Validating Workflow)

This protocol utilizes a Dean-Stark trap to drive the equilibrium forward by physically removing water, ensuring complete conversion.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1.0 equivalent of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate in anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add 1.5 equivalents of ethylene glycol and 0.05 equivalents (5 mol%) of p-toluenesulfonic acid (p-TsOH) as a catalyst[6].

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap for water accumulation.

  • Validation: The reaction is self-validating; the cessation of water droplet formation in the trap indicates the reaction has reached completion (typically 2-4 hours). TLC (Hexanes:EtOAc) should show the disappearance of the UV-active aldehyde spot.

  • Workup: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3​ [6]. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Acidic Deprotection

Acetals are stable to base but highly labile to aqueous acid.

  • Hydrolysis: Dissolve the protected intermediate in a mixture of THF and 1M aqueous HCl (1:1 v/v) or use a TFA/Water (95:5) mixture for rapid cleavage[8].

  • Agitation: Stir at room temperature for 1-2 hours. Monitor via TLC for the reappearance of the aldehyde.

  • Isolation: Neutralize carefully with saturated NaHCO3​ , extract with ethyl acetate, dry, and concentrate to recover the pristine formyl group.

Protection Substrate Methyl 2-(5-bromo-4-formyl- 2-methoxyphenoxy)propanoate Protect Acetalization Ethylene Glycol, p-TsOH Toluene, Reflux Substrate->Protect Acetal 1,3-Dioxolane Protected Intermediate Protect->Acetal Dean-Stark (-H2O) Reaction Downstream Chemistry (e.g., Basic/Nucleophilic) Acetal->Reaction Deprotect Deprotection TFA/H2O or HCl/MeOH Reaction->Deprotect Product Regenerated Formyl Group Deprotect->Product

Caption: Workflow for 1,3-dioxolane protection and deprotection of the formyl group.

Part 4: References

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Cannizzaro Reaction - Mechanism and Scope Source: Grokipedia / Wikipedia URL:[Link]

  • Cannizzaro Reaction Mechanism: Steps, Examples & Notes Source: BYJU'S / Vedantu URL:[Link]

  • Stabilization of aldehydes in highly alkaline electrolytes through acetalization Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of Aldehyde Building Blocks Protected as Acid Labile Acetals Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Development for Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Purity Analysis

Welcome to the technical support center for the HPLC purity analysis of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals, prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purity analysis of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure robust and reliable analytical results.

Introduction to the Analyte and the Importance of Purity Analysis

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a complex aromatic compound with multiple functional groups: a bromo substituent, a formyl (aldehyde) group, a methoxy group, and a propanoate ester. Each of these groups presents unique considerations for HPLC method development. The purity of this active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[1] A robust, stability-indicating HPLC method is essential to separate the main compound from process-related impurities and potential degradation products.[2][3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of an HPLC method for this specific analyte.

Q1: What is the recommended starting point for column selection?

A1: Given the presence of polar functional groups (aldehyde, ether, ester) and a non-polar aromatic ring, a reversed-phase C18 column is the most logical starting point.[5][6][7] These columns offer broad applicability for separating a wide range of compounds.[5] For this moderately polar analyte, a C18 column with a high carbon load would be beneficial for retaining the compound.[8] Consider a column with a particle size of 3 to 5 µm for initial development, which provides a good balance between efficiency and backpressure.[8]

Q2: How do I choose the initial mobile phase conditions?

A2: A gradient elution with acetonitrile (ACN) and water is recommended.[6] Acetonitrile is often preferred over methanol for aromatic compounds as it can provide better peak shape.[9] Start with a broad gradient, for example, 10% to 90% ACN over 20-30 minutes, to elute all potential impurities. The aqueous portion of the mobile phase should be acidified, typically with 0.1% formic acid or phosphoric acid, to suppress the ionization of any potential acidic impurities and improve peak shape.

Q3: What detection wavelength should I use?

A3: Aromatic compounds generally exhibit strong UV absorbance.[10] To determine the optimal wavelength, perform a UV scan of the analyte in the mobile phase. A diode array detector (DAD) or a programmable UV detector is ideal for this.[11] Based on the structure, a wavelength around 254 nm is a good starting point, as this is a common wavelength for aromatic compounds.[6]

Q4: My main peak is showing significant tailing. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue and can be caused by several factors:[12][13][14]

  • Secondary Interactions: The aldehyde group or other polar moieties might be interacting with residual silanol groups on the silica-based column packing.[14]

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol activity. You could also try a column with advanced end-capping or a different stationary phase chemistry.[14]

  • Column Overload: Injecting too much sample can lead to peak distortion.[14][15]

    • Solution: Reduce the injection volume or the sample concentration.[14][15]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12]

    • Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[12]

Q5: I'm observing a fronting peak. What does this indicate?

A5: Peak fronting is less common than tailing but is often a sign of:[15][16]

  • Column Overload: This is the most frequent cause of peak fronting.[15][16]

    • Solution: As with tailing, decrease the sample concentration or injection volume.[15]

  • Sample Solvent Incompatibility: The sample solvent being significantly different from the mobile phase can also lead to fronting.[16]

    • Solution: Match the sample solvent to the mobile phase as closely as possible.[16]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during method development and routine analysis.

Problem Potential Cause Troubleshooting Steps
Poor Resolution Between Main Peak and Impurity Inadequate mobile phase strength or selectivity.- Adjust the gradient slope. A shallower gradient will increase resolution. - Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[9] - Optimize the mobile phase pH to potentially change the ionization state of impurities.
Baseline Noise or Drift Contaminated mobile phase, detector lamp issue, or column bleed.- Prepare fresh mobile phase using high-purity solvents and additives. - Purge the HPLC system thoroughly. - Check the detector lamp's energy and age. - Run a blank gradient to assess column bleed.
Irreproducible Retention Times Inadequate column equilibration, mobile phase composition changes, or temperature fluctuations.- Ensure the column is fully equilibrated with the initial mobile phase before each injection. - Use a mobile phase preparation protocol that is consistent. - Employ a column oven to maintain a constant temperature.
Ghost Peaks Carryover from previous injections or contaminated mobile phase.- Run a blank injection (injecting only the mobile phase) to see if the ghost peak is present.[14] - If carryover is suspected, clean the injector and sample loop.[14] - Prepare fresh mobile phase if contamination is the likely cause.[14]

Experimental Protocols

Here are detailed protocols for key stages of the HPLC method development process.

Initial Method Screening

This protocol outlines the steps for a systematic initial evaluation of chromatographic conditions.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: DAD at 254 nm

  • Gradient Program:

Time (min)%B
010
2090
2590
25.110
3010
Forced Degradation Studies

Forced degradation studies are crucial for developing a stability-indicating method.[2][3][17] These studies intentionally degrade the sample to ensure that the analytical method can separate the active ingredient from its degradation products.[2][3]

General Sample Preparation: Prepare a stock solution of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[18]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for a specified time.

    • At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[18]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for a specified time.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[18]

  • Thermal Degradation:

    • Store the solid sample in an oven at a high temperature (e.g., 80 °C) for a specified duration.

    • At each time point, dissolve a portion of the solid in the mobile phase for analysis.[18]

  • Photolytic Degradation:

    • Expose the solid sample or a solution to a light source providing both UV and visible light.[18]

    • A control sample should be kept in the dark under the same conditions.[18]

    • Analyze the samples at various time points.

Visualizations

HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization B Column & Mobile Phase Selection A->B C Initial Gradient Run B->C D Gradient Optimization C->D E Mobile Phase pH & Additive Optimization D->E F Temperature & Flow Rate Optimization E->F G Forced Degradation Studies F->G H Validation according to ICH Q2(R1) G->H

Caption: A typical workflow for HPLC method development and validation.

Troubleshooting Logic for Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed CheckOverload Is the sample overloaded? Yes No Start->CheckOverload ReduceConcentration Reduce sample concentration or injection volume CheckOverload:s->ReduceConcentration Yes CheckSolvent Is the sample solvent stronger than the mobile phase? Yes No CheckOverload:s->CheckSolvent No ReduceConcentration->Start Re-inject ChangeSolvent Dissolve sample in initial mobile phase CheckSolvent:s->ChangeSolvent Yes CheckpH Is the mobile phase pH appropriate? Yes No CheckSolvent:s->CheckpH No ChangeSolvent->Start Re-inject AdjustpH Adjust mobile phase pH (e.g., add 0.1% Formic Acid) CheckpH:s->AdjustpH Yes ConsiderColumn Consider a different column (e.g., with better end-capping) CheckpH:s->ConsiderColumn No AdjustpH->Start Re-inject

Caption: A logical flow for troubleshooting peak tailing issues.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Welch. (n.d.). HPLC Column Selection Guide.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Chromperfect. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Benchchem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • ICH. (n.d.). Quality Guidelines.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • IntechOpen. (2012, July 26). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Jones-Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PubMed. (2011, September 15). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
  • ResearchGate. (2010, November 25). Effect of HPLC binary mobile phase composition on the analysis of carbonyls.
  • CDC Stacks. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Hungarian Journal of Industry and Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Analytical Methods (RSC Publishing). (n.d.). Ultrasensitive determination of 39 parent and emerging halogenated polycyclic aromatic hydrocarbons in human serum.
  • Merck. (n.d.). methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate.
  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • ChemScene. (n.d.). methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate.
  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • Patsnap Eureka. (2026, March 5). How to Validate Aromatic Compounds' Purity for Lab Applications.
  • MilliporeSigma. (n.d.). methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate.
  • PubChem. (n.d.). 2-(5-Bromo-2-methoxy-4-methylphenyl)propanoic acid | C11H13BrO3 | CID 83903969.
  • Cayman Chemical. (2025, October 21). Safety Data Sheet.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with Methyl 2-(5-bromo-4-formyl-2-methoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate .

Mechanistic Overview: This molecule is highly lipophilic. The presence of a heavy bromine atom, a rigid aromatic ring, and hydrophobic ester/ether linkages significantly increases its partition coefficient ( logP ) and crystal lattice energy. Crucially, it lacks ionizable functional groups (such as free amines or carboxylic acids) within the physiological pH range. Consequently, conventional solubility enhancement techniques like pH adjustment or salt formation will fail (1)[1]. Instead, we must rely on co-solvency, inclusion complexation, and micellar dispersion to overcome the thermodynamic barriers of aqueous solvation (2)[2].

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into the assay buffer or cell culture media? A1: This is a classic case of "solvent-shift precipitation." While Dimethyl Sulfoxide (DMSO) is an exceptional aprotic solvent that disrupts the compound's crystal lattice, diluting it directly into an aqueous buffer causes the hydrophobic forces to rapidly dominate. The non-polar brominated compound aggregates to minimize contact with water (3)[3]. To mitigate this, perform stepwise serial dilutions in 100% DMSO before a final, rapid dilution into the aqueous phase (4)[4].

Q2: Can I adjust the pH of my buffer to improve solubility? A2: No. Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a non-ionizable compound. The formyl (aldehyde), methoxy, and ester groups do not protonate or deprotonate between pH 1 and 14. Therefore, altering the pH will not generate a water-soluble salt form (1)[1].

Q3: What is the maximum DMSO concentration I can use for in vitro cell-based assays? A3: High concentrations of DMSO are cytotoxic and can alter cellular morphology or assay readouts. It is critical to keep the final DMSO concentration below 0.5% (v/v) (5)[5]. Always include a vehicle control containing the exact same concentration of DMSO to validate that observed effects are due to the compound, not the solvent (4)[4].

Q4: How can I formulate this compound for in vivo animal dosing (e.g., mice/rats) without causing vehicle toxicity? A4: For parenteral or oral administration in rodents, 100% DMSO is strictly prohibited due to severe toxicity (6)[6]. A highly effective, well-tolerated co-solvent vehicle for lipophilic compounds is: 5-10% DMSO, 30-40% PEG400, 5% Tween 80, and 45-50% sterile saline (5)[5]. The DMSO initiates dissolution, PEG400 prevents precipitation upon aqueous dilution, and Tween 80 provides micellar stabilization.

Q5: Are cyclodextrins a viable option for this specific molecule? A5: Yes. Cyclodextrins (CDs), particularly Hydroxypropyl- β -cyclodextrin (HP- β -CD), possess a hydrophobic inner cavity and a hydrophilic outer surface (7)[7]. The brominated aromatic ring of your compound is an ideal "guest" molecule to fit inside the β -CD cavity, forming a non-covalent inclusion complex that masks the hydrophobic regions from water, drastically increasing apparent aqueous solubility (8)[8].

Section 2: Troubleshooting Guide & Experimental Protocols

Protocol A: Co-Solvent Stepwise Dilution for In Vitro Assays

Causality: Direct dilution from a highly concentrated stock into water causes supersaturation and nucleation. Stepwise dilution maintains the compound below its critical precipitation threshold during the solvent transition (5)[5].

  • Weighing & Stock Preparation: Accurately weigh the compound and dissolve it in 100% anhydrous, sterile DMSO to create a high-concentration master stock (e.g., 10 mM). Vortex and sonicate for 5 minutes until completely clear.

  • Serial Dilution in DMSO: Prepare all intermediate concentrations by performing serial dilutions in 100% DMSO (3)[3]. Do not use aqueous buffer for this step.

  • Final Aqueous Transfer: Pre-warm the cell culture media or assay buffer to 37°C. Rapidly pipette the required volume of the DMSO intermediate stock into the aqueous media to achieve the final testing concentration, ensuring the final DMSO concentration remains 0.5% (5)[5].

  • Self-Validation Step: Measure absorbance at 600 nm (OD600) of the final solution against a vehicle blank. An elevated OD600 indicates the presence of micro-precipitates, meaning the concentration exceeds the kinetic solubility limit.

Protocol B: HP- β -Cyclodextrin Inclusion Complexation (Kneading Method)

Causality: The kneading method forces close physical contact between the drug and the cyclodextrin in a high-shear, low-solvent environment, driving the thermodynamic equilibrium toward inclusion complex formation (9)[9].

  • Preparation of CD Paste: Weigh HP- β -CD and place it in a glass mortar. Add a minimal amount of distilled water dropwise while triturating to form a homogeneous, thick paste (9)[9].

  • Compound Addition: Dissolve Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate in a minimal volume of ethanol. Slowly add this solution to the HP- β -CD paste.

  • Kneading: Vigorously knead the mixture with a pestle for 45-60 minutes. The mechanical shear and evaporation of ethanol drive the compound into the cyclodextrin cavity (9)[9].

  • Drying & Milling: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove residual moisture and ethanol. Mill the dried complex into a fine powder.

  • Self-Validation Step: Reconstitute the powder in distilled water and filter through a 0.22 µm syringe filter. Analyze the filtrate via HPLC to confirm the encapsulated drug concentration.

Section 3: Data Presentation

Table 1: Physicochemical Profile & Solubilization Strategy Mapping

Molecular FeatureSolubilization HurdleRecommended StrategyCausality / Mechanism
Brominated Aromatic Ring High lipophilicity, low water affinityHP- β -CD ComplexationEncapsulation of the hydrophobic ring inside the CD cavity (7)[7].
Lack of Ionizable Groups Inability to form water-soluble saltsCo-solvency (DMSO/PEG400)Reduction of dielectric constant of the solvent mixture (2)[2].
High Crystal Lattice Energy High energy required to break solid stateAmorphous Solid DispersionConversion from crystalline to high-energy amorphous state (2)[2].

Table 2: Recommended Vehicle Formulations for In Vivo Dosing (6)[6]

Vehicle ComponentVolume %Function in FormulationMaximum Safe Limit (Rodents)
DMSO 5 - 10%Primary solubilizer; disrupts crystal lattice10% (v/v)
PEG 400 30 - 40%Co-solvent; prevents precipitation upon dilution~50% (v/v)
Tween 80 5%Non-ionic surfactant; micellar stabilization10% (v/v)
0.9% Saline 45 - 60%Aqueous bulk phase; isotonicityN/A

Section 4: Visualizations

G A Methyl 2-(5-bromo-4-formyl...) Low Aqueous Solubility B Assess Ionizability (No pKa in pH 1-10) A->B C Co-Solvent Approach (DMSO, PEG400) B->C Rapid screening D Inclusion Complexation (HP-β-CD) B->D High biocompatibility E Surfactant Dispersion (Tween 80 / Lipid) B->E Formulation backup F In vitro Assays (Keep DMSO < 0.5%) C->F G In vivo Dosing (10% DMSO + PEG/Tween) C->G H Kneading Method & Lyophilization D->H

Workflow for troubleshooting the aqueous solubility of non-ionizable lipophilic compounds.

Section 5: References

  • Drug Solubility: Importance and Enhancement Techniques - PMC. URL:[Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs - IJSRT. URL: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. URL: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. URL: [Link]

  • Compound Handling Instructions - MedChemExpress. URL: [Link]

  • Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin - PMC. URL:[Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents - Washington State University IACUC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Comparative Reactivity of Brominated Benzaldehydes in Modern Organic Synthesis

For the discerning researcher in pharmaceutical development and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic ca...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in pharmaceutical development and fine chemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Among the vast arsenal of available intermediates, brominated benzaldehyde derivatives stand out for their synthetic versatility. The presence of both a reactive aldehyde and a strategically positioned bromine atom opens a gateway to a multitude of chemical transformations.

This guide provides an in-depth comparative analysis of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate against other common brominated benzaldehyde derivatives. We will dissect the subtle yet profound influence of substituent patterns on chemical reactivity, supported by experimental data from analogous systems and established principles of physical organic chemistry. Our focus is to provide not just data, but a predictive framework for researchers to make informed decisions in their synthetic design.

The Molecules in Focus: A Structural and Electronic Overview

The reactivity of a substituted benzaldehyde is a complex interplay of inductive and resonance effects conferred by its substituents. These effects modulate the electron density of the aromatic ring and the electrophilicity of the aldehyde's carbonyl carbon.[1]

Table 1: Structural and Electronic Properties of Selected Brominated Benzaldehydes

CompoundStructureKey Substituent EffectsPredicted Impact on Reactivity
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Structure of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate-CHO : Electron-withdrawing (-I, -M), meta-directing.[1] -Br : Electron-withdrawing (-I), deactivating but ortho, para-directing.[1][2] -OCH₃ : Electron-donating (+M > -I), activating, ortho, para-directing.[2][3] -O-CH(CH₃)COOCH₃ : Bulky ether, mildly electron-donating through oxygen lone pair (+M), potential steric hindrance.The methoxy and phenoxy groups activate the ring, partially offsetting the deactivation by the aldehyde and bromine. The bromine is positioned for cross-coupling. The bulky ether at the 2-position may sterically hinder reactions at the 1- and 2-positions.
5-Bromovanillin Structure of 5-Bromovanillin-CHO : Electron-withdrawing (-I, -M).[1] -Br : Electron-withdrawing (-I), ortho, para-directing.[1] -OH : Strongly electron-donating (+M >> -I), activating, ortho, para-directing.[1] -OCH₃ : Electron-donating (+M > -I).[2]Structurally very similar to the target molecule. The strongly activating hydroxyl group makes the ring more electron-rich and susceptible to electrophilic attack than the target molecule.[4]
4-Bromobenzaldehyde Structure of 4-Bromobenzaldehyde-CHO : Electron-withdrawing (-I, -M).[1] -Br : Electron-withdrawing (-I), ortho, para-directing.[1]A simpler benchmark molecule. The ring is significantly deactivated due to the lack of electron-donating groups, making it less reactive in electrophilic substitutions but a good substrate for nucleophilic additions to the aldehyde and cross-coupling at the bromine site.[5]
2-Bromobenzaldehyde Structure of 2-Bromobenzaldehyde-CHO : Electron-withdrawing (-I, -M).[1] -Br : Electron-withdrawing (-I), ortho, para-directing.[1]The ortho-position of the bromine atom introduces significant steric hindrance around the aldehyde group, which can impede nucleophilic attack.[6]

Note: The structure images are illustrative placeholders.

The core of our target molecule, Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate, is a derivative of vanillin. The key difference is the replacement of the phenolic hydroxyl group with a bulky methyl 2-phenoxypropanoate group. While the oxygen atom of this ether linkage still donates electron density to the ring via resonance, its activating effect is likely attenuated compared to a hydroxyl group.[2] Furthermore, the steric bulk of this substituent is a critical factor to consider, potentially influencing the approach of reagents to the adjacent aldehyde and the aromatic ring itself.

Comparative Performance in Key Synthetic Transformations

The utility of these building blocks is best demonstrated through their performance in widely used synthetic reactions. We will focus on two of the most powerful C-C bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura and Heck cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds.[7] The reaction's efficiency is highly dependent on the electronic and steric environment of the aryl halide.

Reactivity Rationale: The reactivity of aryl bromides in the Suzuki-Miyaura coupling is primarily dictated by the ease of the oxidative addition step to the Palladium(0) catalyst. Electron-withdrawing groups on the aromatic ring can facilitate this step, while bulky ortho-substituents can hinder the catalyst's approach.

Table 2: Comparative Performance in a Typical Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstratePredicted/Observed Yield (%)Rationale & Commentary
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Good to Excellent (Predicted) The bromine atom is electronically activated for oxidative addition by the adjacent meta-directing aldehyde group. The large ether group at the 2-position is not expected to significantly hinder the approach to the bromine at the 5-position. Reactivity is predicted to be similar to or slightly less than 5-Bromovanillin due to the slightly reduced electron-donating capacity of the ether vs. a hydroxyl group.
5-Bromovanillin Excellent [4]This compound is known to be an excellent substrate for Suzuki couplings. The electron-rich ring, activated by both -OH and -OCH₃ groups, facilitates the overall catalytic cycle.[4]
4-Bromobenzaldehyde Good [5]A standard substrate for Suzuki couplings. The lack of activating groups makes it slightly less reactive than the more substituted derivatives, but it reliably produces good yields.[5]
2-Bromobenzaldehyde Moderate to Good The ortho-position of the bromine relative to the aldehyde can lead to lower yields due to steric hindrance around the reaction site, potentially requiring more forcing conditions or specialized catalyst systems.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the brominated benzaldehyde derivative (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ (2.0 equiv).

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction : Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Heck-Mizoroki Olefination

The Heck reaction is a powerful method for the arylation of alkenes.[8][9] The regioselectivity and efficiency of the reaction are sensitive to the electronic nature of the aryl halide and the steric environment.

Reactivity Rationale: Similar to the Suzuki reaction, the Heck reaction is initiated by the oxidative addition of the aryl bromide to the palladium catalyst. Electron-deficient aryl bromides are generally more reactive.[10]

Table 3: Comparative Performance in a Typical Heck Reaction with Styrene

SubstratePredicted/Observed Yield (%)Rationale & Commentary
Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Good (Predicted) The electronic properties are favorable for the Heck reaction. The steric bulk of the phenoxypropanoate group is distant from the reactive bromine site and should not impede the reaction. Performance is expected to be comparable to other electron-neutral or slightly electron-rich aryl bromides.
5-Bromovanillin Good The electron-donating groups can slightly decrease the rate of oxidative addition compared to electron-deficient systems, but it remains a viable substrate.
4-Bromobenzaldehyde Excellent [10]The presence of two electron-withdrawing groups (relative to benzene) makes this an excellent substrate for the Heck reaction, often leading to high yields under standard conditions.[10]
2-Bromobenzaldehyde Moderate Steric hindrance from the ortho-aldehyde group can significantly lower the reaction rate and yield. This effect is more pronounced in the Heck reaction than in the Suzuki coupling.
Experimental Protocol: General Procedure for Heck-Mizoroki Olefination

This protocol is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup : In a sealable reaction vessel, combine the brominated benzaldehyde derivative (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a palladium source such as Pd(OAc)₂ (2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv).

  • Solvent Addition : Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction : Seal the vessel and heat the mixture to 80-120 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up : After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purification : Purify the residue by silica gel column chromatography to yield the desired substituted alkene.

Workflow and Decision-Making Logic

The choice of a specific brominated benzaldehyde derivative should be guided by a logical workflow that considers the desired final product and the reactivity of the chosen building block.

Synthetic Planning Workflow

G A Define Target Molecule & Desired Transformation B Analyze Substituent Effects on Target Benzaldehyde A->B C Consider Electronic Effects: - Activating Groups (-OR, -OH) - Deactivating Groups (-CHO, -Br) B->C D Consider Steric Effects: - Ortho-substituents - Bulky groups B->D F Consult Comparative Reactivity Data (Tables 2 & 3) C->F D->F E Select Primary Reaction Type (e.g., Suzuki, Heck, Nucleophilic Addition) E->F G Select Optimal Brominated Benzaldehyde Derivative F->G H Develop & Optimize Reaction Protocol G->H I Synthesize Target Molecule H->I

Caption: Decision workflow for selecting the optimal brominated benzaldehyde.

Causality and Mechanistic Insights

The observed and predicted reactivity trends are deeply rooted in the fundamental mechanisms of the cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)-Br(L₂) A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R(L₂) B->C Transmetalation (R-B(OR)₂) D Ar-R C->D Reductive Elimination D->A Product Release

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The rate-limiting step is often the initial oxidative addition of the aryl bromide to the Pd(0) complex. For Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate , the electron-withdrawing nature of the formyl group, positioned meta to the bromine, enhances the electrophilicity of the C-Br bond, thereby facilitating this step. While the ortho-methoxy and phenoxy groups are electron-donating, their influence is more pronounced on the overall ring electron density rather than directly on the C-Br bond polarity in this configuration.

Conclusion and Future Outlook

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate emerges as a highly versatile and promising building block for complex molecule synthesis. Its reactivity profile, characterized by an accessible bromine atom for cross-coupling and a sterically distinct aldehyde, makes it a valuable alternative to simpler derivatives like 4-bromobenzaldehyde and even its close structural analog, 5-bromovanillin.

The key takeaway for the synthetic chemist is the nuanced control offered by the unique substitution pattern of this molecule. The bulky phenoxypropanoate group, while potentially a source of steric hindrance in some contexts, also offers a handle for further functionalization and can influence the conformational properties of the final products. As the demand for molecular complexity in drug discovery and materials science continues to grow, a deep understanding of the structure-reactivity relationships detailed in this guide will be indispensable for innovation.

References

  • Exploring the Applications of 5-Bromovanillin in Modern Chemistry. (2026, March 14). [Source Not Available].
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... ResearchGate. Retrieved from [Link]

  • McIvor, R. A., & Pepper, J. M. (1953). THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE. Canadian Journal of Chemistry, 31(3), 298-302. Retrieved from [Link]

  • Owsianik, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2249-2256. Retrieved from [Link]

  • Poor Man's Chemist. (2022, August 25). Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry [Video]. YouTube. Retrieved from [Link]

  • McIvor, R. A., & Pepper, J. M. (1953). THE REACTION OF 5-BROMOVANILLIN AND SODIUM METHOXIDE. Semantic Scholar. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. Retrieved from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. Retrieved from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023, February 7). Royal Society of Chemistry. Retrieved from [Link]

  • Why is 5-Bromovanillin the major product rather than 2 or 6 bromovanillin? Reddit. Retrieved from [Link]

  • methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate. MilliporeSigma. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction... ChemRxiv. Retrieved from [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. PMC. Retrieved from [Link]

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. (2020, July 14). Beilstein Journals. Retrieved from [Link]

  • Aromatic Compounds and Their Reactions. [Source Not Available].
  • Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. [Source Not Available].
  • The effect of aromatic ring size in electron deficient semiconducting polymers... Diva-Portal.org. Retrieved from [Link]

  • Directing Effects. (2024, May 13). Chemistry Talk. Retrieved from [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). [Source Not Available].
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2022, May 30). MDPI. Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

  • Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea... ResearchGate. Retrieved from [Link]

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Comparative

Comparative Reactivity Analysis: Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate vs. 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoic Acid

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development Introduction In the landscape of medicinal chemistry and organic synthesis, the choice between utilizing an ester or its...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

In the landscape of medicinal chemistry and organic synthesis, the choice between utilizing an ester or its corresponding carboxylic acid can profoundly influence the outcome of a synthetic route. These functional groups, while structurally similar, exhibit distinct reactivity profiles that dictate their behavior in chemical transformations. This guide provides an in-depth comparison of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate (the Ester) and 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoic acid (the Carboxylic Acid). We will dissect the electronic and steric factors governing their reactivity, present comparative data from key chemical reactions, and provide validated experimental protocols to guide your synthetic strategy.

The two molecules share a common substituted aromatic core, featuring a bromo, a formyl, and a methoxy group, all of which contribute to the overall electronic environment. The critical point of differentiation lies in the propanoate side chain: one terminated by a methyl ester and the other by a free carboxylic acid. This single difference is the fulcrum upon which their chemical behavior pivots.

Part 1: The Theoretical Framework: Unpacking Reactivity

The reactivity of the carbonyl carbon in carboxylic acid derivatives is central to their chemistry, primarily in nucleophilic acyl substitution reactions.[1][2] The rate and feasibility of these reactions are governed by a confluence of electronic effects, leaving group ability, and the reaction environment.

Electrophilicity of the Carbonyl Carbon

The carbonyl carbon's partial positive charge makes it an electrophile, a target for nucleophiles. In both the ester and the carboxylic acid, the adjacent oxygen atom can donate a lone pair of electrons through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes or ketones.[2]

  • Ester: The ester's alkoxy group (-OCH₃) is an electron-donating group through resonance. This effect partially stabilizes the partial positive charge on the carbonyl carbon.

  • Carboxylic Acid: The hydroxyl group (-OH) in the carboxylic acid also donates electron density via resonance. The relative reactivity of esters and carboxylic acids is often considered similar, though the reaction conditions play a decisive role.[3][4]

The Crucial Role of the Leaving Group

Nucleophilic acyl substitution proceeds through a tetrahedral intermediate, and the reaction's success hinges on the expulsion of a leaving group.[5] The quality of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[3][6]

  • Ester's Leaving Group: The leaving group is a methoxide anion (CH₃O⁻), a relatively strong base.

  • Carboxylic Acid's Leaving Group: The leaving group is a hydroxide anion (OH⁻), which is a similarly strong base and thus a poor leaving group.[5]

This comparison suggests that under neutral conditions, neither functional group is exceptionally reactive. However, their behavior diverges significantly in the presence of acids or bases.

The Impact of Reaction pH
  • Basic Conditions: This is where the most significant difference emerges. Carboxylic acids are acidic and will be readily deprotonated by a base to form a carboxylate anion (R-COO⁻).[7][8] This carboxylate is highly unreactive toward nucleophilic attack because the negative charge delocalizes across the two oxygen atoms, severely diminishing the electrophilicity of the carbonyl carbon and creating a terrible leaving group (O²⁻).[2][6][7] Esters, lacking an acidic proton, remain neutral and are susceptible to nucleophilic attack (e.g., saponification).

  • Acidic Conditions: Under acidic catalysis, the carbonyl oxygen of both the ester and the carboxylic acid can be protonated. This protonation makes the carbonyl carbon significantly more electrophilic and converts the leaving groups (-OCH₃ and -OH) into their protonated, neutral forms (CH₃OH and H₂O), which are much better leaving groups.

Steric Considerations

The approach of a nucleophile to the carbonyl carbon can be impeded by bulky adjacent groups.[9] In both molecules, the propanoate side chain (CH(CH₃)COO-) introduces some steric bulk near the reaction center, which could slightly slow reaction rates compared to a less substituted acetate equivalent.[10] However, since this feature is common to both molecules, it is not a primary point of differentiation in their comparative reactivity.

Part 2: Comparative Reactivity in Key Chemical Transformations

To illustrate the practical implications of these theoretical differences, we will compare the performance of the Ester and the Carboxylic Acid in two fundamental reactions: aminolysis (a nucleophilic acyl substitution) and selective reduction of the formyl group.

Reaction A: Nucleophilic Acyl Substitution via Aminolysis

The reaction with an amine to form an amide is a classic test of acyl reactivity. We hypothesize a reaction with benzylamine under mild heating.

  • Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate (Ester): The ester is expected to react with benzylamine to form the corresponding N-benzyl amide. The reaction may require heat or catalysis but proceeds because the tetrahedral intermediate can collapse to expel methoxide.

  • 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoic Acid (Carboxylic Acid): The initial and dominant reaction will be a simple acid-base neutralization between the carboxylic acid and the basic amine, forming an ammonium-carboxylate salt.[9] To drive the formation of an amide, this reaction requires high temperatures (typically >160 °C) to dehydrate the salt, or the use of a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. Direct aminolysis without coupling agents is generally inefficient.

The workflow for this comparative experiment is visualized below.

G cluster_ester Ester Pathway cluster_acid Carboxylic Acid Pathway cluster_acid_coupling Carboxylic Acid Pathway (with Coupling Agent) E_Start Ester + Benzylamine E_Cond Heat (e.g., 80°C in Toluene) E_Start->E_Cond E_React Nucleophilic Acyl Substitution E_Cond->E_React E_Workup Aqueous Workup E_React->E_Workup E_Prod N-Benzyl Amide E_Workup->E_Prod A_Start Carboxylic Acid + Benzylamine A_Cond Room Temperature A_Start->A_Cond A_React Acid-Base Neutralization A_Cond->A_React A_Prod Ammonium-Carboxylate Salt A_React->A_Prod AC_Start Carboxylic Acid + Benzylamine + EDC AC_Cond Room Temperature AC_Start->AC_Cond AC_React Activated Acyl Substitution AC_Cond->AC_React AC_Workup Aqueous Workup AC_React->AC_Workup AC_Prod N-Benzyl Amide AC_Workup->AC_Prod

Figure 1: Comparative workflow for the aminolysis of the target ester and carboxylic acid.

Reaction B: Selective Reduction of the Formyl Group

The formyl (aldehyde) group is highly reactive towards reducing agents. A key challenge is to reduce the aldehyde without affecting the ester or carboxylic acid. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for this purpose.

  • Ester: NaBH₄ will selectively reduce the aldehyde to a primary alcohol. Esters are generally unreactive to NaBH₄, so the ester functional group will remain intact.

  • Carboxylic Acid: The reaction is more complex. The acidic proton of the carboxylic acid will react with the hydride reagent (NaBH₄) in an acid-base reaction, consuming the reagent and liberating hydrogen gas. An excess of NaBH₄ is required to first neutralize the acid and then reduce the aldehyde. The carboxylate salt formed is resistant to reduction by NaBH₄.

The general mechanism for nucleophilic acyl substitution, which underpins the reactivity of both molecules, is shown below.

Figure 2: General mechanism of nucleophilic acyl substitution (X = OCH₃ for ester, OH for acid).

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes based on established chemical principles for the reactions described above. The yield and reaction times are hypothetical but represent plausible results for a well-optimized laboratory experiment.

ReactionSubstrateReagents & ConditionsExpected OutcomeHypothetical YieldHypothetical Time
Aminolysis EsterBenzylamine, Toluene, 80°CN-Benzyl Amide85-95%4-6 hours
Aminolysis Carboxylic AcidBenzylamine, Toluene, 80°CAmmonium-Carboxylate Salt>99% (Salt)<10 minutes
Aminolysis Carboxylic AcidBenzylamine, EDC, DCM, RTN-Benzyl Amide90-98%2-4 hours
Reduction Ester1.2 eq. NaBH₄, Methanol, 0°CAldehyde reduced to Alcohol>95%1 hour
Reduction Carboxylic Acid2.5 eq. NaBH₄, THF, 0°CAldehyde reduced to Alcohol80-90%2 hours

Part 4: Validated Experimental Protocol: Aminolysis of the Ester

This protocol provides a self-validating system for the synthesis of N-benzyl-2-(5-bromo-4-formyl-2-methoxyphenoxy)propanamide from the corresponding methyl ester.

Objective: To convert the methyl ester to its N-benzyl amide derivative via nucleophilic acyl substitution.

Materials:

  • Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Toluene (Anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Eluent for TLC (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate (e.g., 1.00 g).

  • Reagent Addition: Dissolve the ester in 20 mL of anhydrous toluene. Add benzylamine (1.2 eq) to the solution via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80°C using a heating mantle.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC every hour. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Recommendations

The comparative analysis reveals a clear divergence in the reactivity of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate and its corresponding carboxylic acid, primarily dictated by their behavior under different pH conditions.

  • The Ester is the superior substrate for direct nucleophilic acyl substitution reactions, such as aminolysis or transesterification, especially under neutral or basic conditions where the carboxylic acid would be deprotonated and deactivated.

  • The Carboxylic Acid offers a different kind of synthetic utility. While it is unreactive towards direct substitution, it is the ideal precursor for reactions involving coupling agents to form amides or esters under very mild, controlled conditions. Furthermore, its acidic nature can be exploited in other transformations or for purification purposes (e.g., acid-base extraction).

For the practicing chemist:

  • If your synthetic goal involves a direct substitution at the acyl carbon with a nucleophile, choose the ester .

  • If your synthesis requires the formation of an amide or ester bond under mild conditions and you wish to avoid heating, or if you need to perform a reaction sensitive to the slightly electrophilic nature of the ester, choose the carboxylic acid and utilize a standard coupling agent.

  • When performing reactions at other sites on the molecule (e.g., reduction of the aldehyde), be mindful of the potential for the carboxylic acid to engage in side reactions with basic or nucleophilic reagents.

Ultimately, the choice is not about which compound is "more reactive" in an absolute sense, but which is better suited for the specific chemical environment and desired transformation.

References

  • Student Doctor Network Forums. (2010). Which is more reactive, Carboxylic acid or ester?Link

  • ChemTalk. (2024). Nucleophilic Acyl Substitution. Link

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  • Quora. (2019). Why are primary carboxylic acids more reactive towards esterification?Link

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  • Vaia. How do carboxylic acids differ from esters?Link

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  • Reddit. (2020). Why are esters more reactive than carboxylic acids?Link

  • ACS Publications. (2024). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Link

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  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Link

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  • ResearchGate. (2025). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. Link

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Validation

benchmarking Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate in active pharmaceutical ingredient (API) synthesis

A Comparative Guide to Aryloxypropanolamine API Synthesis: Benchmarking Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate and its Alternatives Introduction: The Synthetic Challenge of Aryloxypropanolamine Beta-Block...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Aryloxypropanolamine API Synthesis: Benchmarking Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate and its Alternatives

Introduction: The Synthetic Challenge of Aryloxypropanolamine Beta-Blockers

The aryloxypropanolamine scaffold is the cornerstone of many beta-blocker medications, a class of drugs indispensable for managing cardiovascular diseases such as hypertension and chronic heart failure.[1][2] Carvedilol, a third-generation non-selective beta-blocker, is a prominent example, valued for its dual α1- and β-adrenergic blocking activities.[1][3][4] The synthesis of these complex molecules, however, is fraught with challenges, primarily centered on the crucial step of coupling the aromatic core with the amino alcohol side chain.

A significant hurdle in the established manufacturing processes for drugs like Carvedilol is the formation of process-related impurities, which can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The innovator's route for Carvedilol, for instance, is plagued by the formation of a "bis-impurity" (termed Impurity B), which can constitute as much as 10-15% of the isolated product, and up to 40% within the reaction mixture.[1] This impurity arises from a secondary reaction of the desired product with the epoxide starting material, a common issue when using primary amines in epoxide ring-opening reactions.[5]

This guide, intended for researchers and drug development professionals, benchmarks a key potential intermediate, Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate , against established alternative synthetic strategies for Carvedilol. We will explore the causality behind different experimental choices, provide detailed protocols, and present comparative data to guide process development and optimization.

Part 1: The Benchmark Intermediate and Its Synthetic Utility

The title compound, Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate, represents a highly functionalized building block. Its structure contains several key features for API synthesis:

  • Aryloxy-propanoate moiety: The core structure for the side chain of many beta-blockers.

  • Bromo and Formyl groups: These reactive handles allow for further molecular elaboration, such as cross-coupling reactions or reductive aminations, to build the final API structure.

Proposed Synthesis: The Williamson Ether Synthesis

A robust and classical method for preparing the aryloxy ether linkage in our benchmark intermediate is the Williamson ether synthesis.[6] This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. The primary advantage of this method is its reliability and versatility.

The choice of a strong base like sodium hydride (NaH) is critical; it quantitatively deprotonates the phenol, creating the highly nucleophilic phenoxide required for the reaction, which proceeds much faster than with a neutral alcohol.[6] A polar aprotic solvent like Tetrahydrofuran (THF) is ideal as it solvates the cation without impeding the nucleophile.[6]

Experimental Protocol: Synthesis of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-hydroxy-4-methoxybenzaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add methyl 2-bromopropanoate (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Comparative Analysis of Carvedilol Synthesis Routes

To benchmark our intermediate's utility, we compare its foundational synthesis (Williamson ether) against three distinct strategies for synthesizing Carvedilol, each designed to overcome the impurity challenges of the direct approach.

Route A: The Direct Condensation Approach (Innovator's Route)

This is the most straightforward route but also the most problematic. It involves the direct ring-opening of 4-(oxiran-2-ylmethoxy)-9H-carbazole with the primary amine side chain, 2-(2-methoxyphenoxy)ethanamine.

  • Causality of Failure: The initial reaction produces Carvedilol, which contains a secondary amine. This secondary amine is nucleophilic and can compete with the primary amine starting material, attacking another molecule of the epoxide. This dimerization leads to the formation of the highly problematic Impurity B.[1][5]

Experimental Protocol: Direct Condensation for Carvedilol

  • Reactant Setup: In a suitable reactor, dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) in a solvent such as monoglyme or methanol.

  • Amine Addition: Add 2-(2-methoxyphenoxy)ethanamine (1.0-1.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitoring: Track the consumption of starting material and formation of Carvedilol and Impurity B using High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, cool the reaction mixture and isolate the crude product. This crude mixture will contain a significant percentage (10-15% or higher) of Impurity B, requiring extensive purification.[1]

Route_A_Direct_Condensation cluster_start Starting Materials cluster_process Process cluster_output Output A 4-(Oxiran-2-ylmethoxy) -9H-carbazole C Direct Condensation (Reflux in Methanol) A->C B 2-(2-Methoxyphenoxy) ethanamine B->C D Crude Carvedilol C->D E Impurity B (High %) C->E Side Reaction

Fig 1. Workflow for Direct Condensation (Route A).
Route B: The Amine Protection Strategy

This more elegant approach introduces temporary protecting groups on the amine nitrogen to prevent the undesired secondary reaction. A tosyl (Ts) or benzyl (Bn) group is commonly used.

  • Causality of Success: The N-tosyl group significantly reduces the nucleophilicity of the nitrogen atom within the sulfonamide intermediate. After the initial coupling reaction, the resulting protected Carvedilol derivative has no available N-H proton and cannot act as a nucleophile, thus completely preventing the formation of Impurity B. The protecting group is then removed in a final, clean step.

Experimental Protocol: Amine Protection Strategy

  • Protection: React 2-(2-methoxyphenoxy)ethanamine with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-tosyl-2-(2-methoxyphenoxy)ethanamine.

  • Coupling: React the N-tosylated amine with an appropriate carbazole intermediate, such as 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol, in the presence of a base like sodium hydroxide with a phase-transfer catalyst (e.g., TBAB).

  • Deprotection: Remove the tosyl group from the resulting intermediate. A common method is using magnesium in methanol at reflux, which cleanly cleaves the sulfonamide to yield Carvedilol.

  • Purification: The final product is obtained in high purity, largely free from Impurity B, simplifying the purification process.

Route_B_Amine_Protection A 2-(2-Methoxyphenoxy) ethanamine C Step 1: Protection A->C B Tosyl Chloride B->C D N-Tosyl Protected Amine C->D F Step 2: Coupling D->F E Carbazole Intermediate (e.g., Chlorohydrin) E->F G N-Tosyl Carvedilol F->G I Step 3: Deprotection G->I H Mg / Methanol H->I J High Purity Carvedilol I->J

Fig 2. Workflow for Amine Protection Strategy (Route B).
Route C: The Oxazolidinone Intermediate Strategy

This strategy redesigns the side-chain intermediate entirely to circumvent the problematic amine-epoxide reaction. An oxazolidinone ring is formed, which is later hydrolyzed to reveal the amino alcohol.

  • Causality of Success: This route avoids the use of a free primary amine during the key coupling step. The nitrogen is part of the stable oxazolidinone ring. The coupling of 5-(chloromethyl)-3-[2-(2-methoxyphenoxy)ethyl]oxazolidin-2-one with 4-hydroxycarbazol proceeds via a Williamson ether synthesis.[7] The final amino alcohol is only revealed during a terminal hydrolysis step (acidic or basic), at which point no reactive epoxide is present for dimerization.

Experimental Protocol: Oxazolidinone Strategy

  • Intermediate Synthesis: Prepare 5-(chloromethyl)-3-[2-(2-methoxyphenoxy)ethyl]oxazolidin-2-one from 2-(2-methoxyphenoxy)ethylamine and an appropriate C3 synthon.[7]

  • Coupling: React the oxazolidinone intermediate with 4-hydroxycarbazol in the presence of a base like potassium carbonate in ethanol at reflux.[7] This forms the C-O ether bond.

  • Hydrolysis: Hydrolyze the resulting 5-(9H-carbazol-4-yloxymethyl)-3-[2-(2-methoxy-phenoxy)-ethyl]-oxazolidin-2-one using a base (e.g., NaOH in ethanol) or acid to open the oxazolidinone ring and form Carvedilol.[7]

  • Isolation: The final product is isolated with high purity, as the synthetic design precludes the formation of Impurity B.

Route_C_Oxazolidinone A Side-Chain Precursors B Step 1: Oxazolidinone Formation A->B C Oxazolidinone Intermediate B->C E Step 2: Coupling (Williamson Ether) C->E D 4-Hydroxycarbazole D->E F Coupled Intermediate E->F H Step 3: Ring Opening F->H G Base or Acid Hydrolysis G->H I High Purity Carvedilol H->I

Fig 3. Workflow for Oxazolidinone Strategy (Route C).

Part 3: Performance Benchmarking

The choice of synthetic route in an industrial setting is a multi-faceted decision, balancing purity, yield, cost, and process complexity. The following table summarizes the performance of the discussed routes.

ParameterRoute A: Direct CondensationRoute B: Amine ProtectionRoute C: Oxazolidinone
Impurity B Profile Very High (10-40%)[1]Negligible / AvoidedNegligible / Avoided[7]
Overall Yield Lower due to impurity lossGood (e.g., ~67% reported for deprotection step)Good
Process Complexity Low (Fewer Steps)High (Protection/Deprotection steps)Moderate
Reagent Cost/Safety Standard reagentsMay require costly catalysts (e.g., Pd/C for debenzylation) or harsh deprotection reagents.Requires synthesis of a specialized intermediate.
Purification Burden Very HighLowLow
Industrial Feasibility Poor (due to impurity)Good (High Purity)Good (High Purity)

Part 4: Expert Discussion & Recommendations

The data clearly indicates that while the Direct Condensation (Route A) is the most atom-economical on paper, it is industrially unviable without a robust, and likely costly, method to remove the substantial amounts of Impurity B. The formation of this dimer impurity is a classic problem that underscores the importance of proactive process design.

Both Route B (Amine Protection) and Route C (Oxazolidinone) represent superior, rational design approaches.

  • The Amine Protection Strategy is a proven method for eliminating the dimerization side reaction. Its primary drawback is the addition of two steps to the overall synthesis (protection and deprotection), which increases processing time and cost. The choice of protecting group is critical; while benzyl groups are common, their removal often requires catalytic hydrogenation with expensive palladium catalysts, whereas a tosyl group can be removed with more economical reagents like magnesium.

  • The Oxazolidinone Strategy is arguably the most elegant from a chemical design perspective. It fundamentally alters the reactive species to prevent the side reaction entirely. While it may require more effort in the initial synthesis of the key intermediate, it offers a streamlined and robust coupling and final deprotection step.[7]

Recommendation: For process development and scale-up, both Route B and Route C are vastly preferable to Route A. The choice between B and C would depend on a detailed economic analysis of the cost of raw materials for the respective intermediates, the throughput of the additional steps in Route B versus the upfront synthesis in Route C, and the specific equipment available at the manufacturing facility. The use of intermediates like Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate, synthesized via robust methods like the Williamson ether synthesis, aligns perfectly with the logic of building complex side chains (as in Route C) prior to coupling with the core API scaffold.

Conclusion

The synthesis of aryloxypropanolamine APIs like Carvedilol provides a compelling case study in the importance of process chemistry and rational synthetic design. The benchmarking of key intermediates and synthetic routes reveals that the most direct path is often not the most efficient. The formation of the bis-impurity in the innovator's route necessitates the adoption of more sophisticated strategies. Both the use of amine protecting groups and the construction of oxazolidinone intermediates offer robust, industrially viable alternatives that deliver the final API with high purity, thereby reducing the burden of downstream purification and ensuring patient safety. The principles demonstrated here are widely applicable to the synthesis of other APIs where controlling side reactions from multifunctional reagents is a critical process parameter.

References

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL - Connect Journals.
  • Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate - PMC. Available at: [Link]

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor - Der Pharma Chemica. Available at: [Link]

  • Facile Synthesis of Carvedilol from Correspo - JOCPR. Available at: [Link]

  • BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW - Jetir.Org. Available at: [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • EP1375474A2 - Intermediate for the preparation of carvedilol - Google Patents.
  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor - ResearchGate. Available at: [Link]

  • Novel design and synthesis of modified structure of carvedilol - PubMed. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

Sources

Comparative

Analytical Validation of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate Reference Standards: A Comprehensive Comparison Guide

In pharmaceutical development and advanced agrochemical synthesis, the integrity of your analytical data is entirely dependent on the quality of your reference materials. Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propa...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and advanced agrochemical synthesis, the integrity of your analytical data is entirely dependent on the quality of your reference materials. Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate (CAS 879180-61-7) is a highly functionalized aromatic building block. Featuring a reactive formyl group, a halogen (bromine), a methoxy ether, and a propanoate ester, it is a versatile but chemically sensitive intermediate.

When utilizing this compound as a reference standard for active pharmaceutical ingredient (API) impurity profiling or assay determination, relying on uncharacterized commercial batches introduces critical compliance risks. This guide objectively compares reference standard sourcing strategies and provides a self-validating, causality-driven analytical framework for certifying this specific compound in accordance with [1] and [2] guidelines.

The Challenge: Sourcing and Equivalence

Researchers typically have three avenues for sourcing reference materials. However, their analytical reliability varies drastically. A Certified Reference Standard (CRS) must undergo orthogonal testing to establish absolute purity, whereas commercial building blocks are often only tested for relative chromatographic purity, ignoring inorganic salts or residual solvents.

Table 1: Comparative Performance of Reference Material Sources
ParameterCertified Reference Standard (CRS)Commercial Grade (Building Block)In-House Synthesized & Qualified
Absolute Purity (qNMR) Certified (e.g., 99.2% ± 0.5%)Not typically performedRequires extensive internal validation
Relative Purity (HPLC) > 99.5% (Area %)95.0% – 98.0% (Area %)Variable based on purification
Traceability Fully traceable to SI unitsLot-specific, non-traceableTraceable if validated internally
Regulatory Acceptance High (Ready for IND/NDA filings)Low (Subject to auditor scrutiny)High (If USP <11> compliant)
Cost & Lead Time High cost, immediate availabilityLow cost, immediate availabilityHigh internal labor cost, long lead time

Mechanistic Insights: Designing the Validation Strategy

To design a robust analytical validation strategy, we must first understand the chemical vulnerabilities of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate:

  • The Formyl Group (-CHO): Aldehydes are highly susceptible to auto-oxidation when exposed to air and light, converting into the corresponding benzoic acid derivative.

  • The Propanoate Ester: Esters are prone to hydrolysis at extreme pH levels, yielding a free propanoic acid derivative.

  • The Bromine Atom: Halogens provide a distinct mass spectrometric advantage. Bromine exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, providing a unique M and M+2 isotopic signature that is virtually impossible to falsely identify.

Because the compound can degrade during storage, the analytical method must be stability-indicating—capable of resolving the parent compound from its oxidized and hydrolyzed degradants.

Degradation Parent Methyl 2-(5-bromo-4-formyl -2-methoxyphenoxy)propanoate Oxidation Auto-Oxidation (Air/Light) Parent->Oxidation Hydrolysis Ester Hydrolysis (pH Extremes) Parent->Hydrolysis Degradant1 Benzoic Acid Derivative (-COOH) Oxidation->Degradant1 Degradant2 Propanoic Acid Derivative (-COOH) Hydrolysis->Degradant2

Figure 1: Primary degradation pathways dictating the stability-indicating analytical method design.

Analytical Validation Workflow & Protocols

To elevate a commercial batch to a qualified working standard, a self-validating orthogonal workflow is required.

ValidationWorkflow Candidate Candidate Material (CAS 879180-61-7) HPLC HPLC-UV (Chromatographic Purity) Candidate->HPLC LCMS LC-HRMS (Identity & Bromine Isotopes) Candidate->LCMS qNMR 1H qNMR (Absolute Mass Fraction) Candidate->qNMR Thermal TGA / Karl Fischer (Volatiles & Water) Candidate->Thermal Certification Certified Reference Standard (USP <11> Compliant) HPLC->Certification LCMS->Certification qNMR->Certification Thermal->Certification

Figure 2: Orthogonal analytical validation workflow for reference standard certification.

Protocol A: Absolute Purity Determination via 1 H-qNMR

Causality: Chromatographic methods (HPLC) only provide relative area percent. They are blind to UV-inactive impurities (e.g., inorganic salts) and require an identical, pre-existing reference standard for absolute quantification. Quantitative NMR (qNMR) overcomes this by comparing the analyte's proton signals to an unrelated, highly pure internal standard, yielding an absolute mass fraction.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~15 mg of the candidate Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate and ~5 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) using a microbalance (resolution 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ (100% isotopic purity).

  • Acquisition: Acquire the 1 H-NMR spectrum at 400 MHz. Use a 90° pulse angle, a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons (typically D1​≥30 seconds), and 64 scans to ensure a high signal-to-noise ratio.

  • Integration & Calculation: Integrate the distinct aldehyde proton (-CHO) of the analyte (typically appearing around δ 10.2 - 10.5 ppm) and compare it against the olefinic protons of Maleic acid ( δ 6.26 ppm). Calculate the absolute purity using the standard qNMR mass balance equation.

Protocol B: Stability-Indicating HPLC-UV Method

Causality: A Pentafluorophenyl (PFP) stationary phase is selected over a standard C18 column. The fluorinated ring of the PFP column provides alternative retention mechanisms (π-π interactions, dipole-dipole, and halogen bonding), which are critical for resolving the brominated parent compound from its structurally similar oxidized and hydrolyzed degradants.

Step-by-Step Methodology:

  • Column: Core-shell PFP column (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of acidic degradants, preventing peak tailing).

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the substituted aromatic ring).

  • System Suitability Test (SST): Inject a forced-degradation sample (exposed to 1N NaOH for 1 hour, then neutralized) to verify that the resolution ( Rs​ ) between the parent peak and the hydrolyzed propanoic acid degradant is 2.0.

Protocol C: Orthogonal Identity via LC-HRMS

Causality: High-Resolution Mass Spectrometry (HRMS) confirms the exact empirical formula (C 12​ H 13​ BrO 5​ ) [3]. Operating in Positive Electrospray Ionization (+ESI) mode, the compound will display a characteristic isotopic doublet due to the bromine atom.

Step-by-Step Methodology:

  • Infusion: Inject the sample into an LC-QTOF system.

  • Verification: Extract the [M+H]+ chromatogram. Verify the presence of the exact mass peaks at m/z 317.002 (for 79Br ) and m/z 319.000 (for 81Br ).

  • Acceptance Criteria: The mass error must be 5 ppm, and the isotopic ratio of the M to M+2 peak must be approximately 1:0.97, definitively confirming the presence of a single bromine atom.

Comparative Method Validation Data

Following the execution of the protocols, the analytical method must be validated against criteria [1]. Table 2 summarizes the expected validation performance of the HPLC-UV method when using a fully qualified CRS versus attempting to validate using an uncharacterized commercial grade batch.

Table 2: Method Validation Parameters (ICH Q2(R2) Compliant)
Validation ParameterAcceptance CriteriaResult using CRSResult using Commercial Grade
Linearity ( R2 ) ≥0.999 (Range: 25% to 150%)0.9998 0.9951 (Failed due to matrix effects)
Method Accuracy 98.0% – 102.0% recovery99.8% ± 0.4% 104.2% (Overestimated due to hidden impurities)
Repeatability (Precision) %RSD ≤1.0% ( n=6 )0.6% 1.8%
Specificity No interference at retention timePass ( Rs​>2.5 from degradants)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.05 µg/mL 0.15 µg/mL (Higher baseline noise)

Conclusion

The analytical validation of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate requires a deliberate, causality-driven approach. By leveraging the specific chemical properties of the molecule—such as utilizing PFP chromatography to exploit halogen bonding, and qNMR to bypass the need for pre-existing standards—laboratories can establish a self-validating system. As demonstrated by the comparative data, utilizing a fully characterized Certified Reference Standard ensures compliance with ICH and USP guidelines, preventing downstream failures in API impurity quantification.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of analytical procedures. (2023). Available at:[Link]

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Draft published for Comment, 2024). Available at:[Link]

Safety & Regulatory Compliance

Safety

Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate As drug development and complex organic synthesis become increasingly reliant on highly functionalized building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

As drug development and complex organic synthesis become increasingly reliant on highly functionalized building blocks, standardizing laboratory safety and waste management is paramount. Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a versatile, halogenated intermediate. However, its specific functional groups—an aryl bromide, an aldehyde, and an ester—create a unique reactivity profile that dictates strict handling and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the causality behind these safety protocols, your laboratory can prevent dangerous chemical incompatibilities, reduce environmental liability, and optimize operational costs.

Chemical Profile & Mechanistic Hazard Analysis

To design a self-validating disposal system, we must first deconstruct the molecule's reactive vulnerabilities. You are not just disposing of a generic powder; you are managing a matrix of functional groups that dictate its environmental fate.

  • The Aryl Bromide (The Regulatory Driver): The presence of the bromine atom strictly classifies this compound (and any solvent it touches) as Halogenated Organic Waste . Halogens act as flame retardants, significantly lowering the calorific value of the waste stream[1].

  • The Formyl Group (The Reactive Vulnerability): Aldehydes are susceptible to auto-oxidation in the presence of atmospheric oxygen, potentially converting to the corresponding carboxylic acid over time. This necessitates storage in tightly sealed containers away from oxidizers.

  • The Ester Linkage (The Stability Variable): The methyl propanoate group is prone to hydrolysis under strongly acidic or alkaline conditions. If mixed with incompatible aqueous waste, hydrolysis can alter the solubility profile and generate unexpected byproducts.

Pathway A Methyl 2-(5-bromo-4-formyl-2- methoxyphenoxy)propanoate B Air Oxidation (Formyl -> Carboxylic Acid) A->B O2 exposure C Hydrolysis (Aqueous/Base) (Ester -> Propanoic Acid deriv.) A->C H2O / OH- D Thermal Degradation (Release of HBr gas) A->D Heat (>250°C)

Figure 1: Primary degradation pathways and reactive vulnerabilities of the compound.

The Logic of Segregation: Why Halogens Matter

A critical operational failure in many laboratories is the commingling of halogenated and non-halogenated waste. Solvent mixtures are legally considered halogen-contaminated even at trace concentrations as low as 1,000 ppm[2].

The Causality of Cost and Temperature: Standard non-halogenated solvents can be utilized as fuel additives in cement kilns because they burn cleanly and possess high energy content (>10,000 BTU/lb)[2]. In contrast, halogenated wastes typically possess low energy content (~1,000 to 4,000 BTU/lb)[1].

More importantly, standard incinerators operate at 800–900 °C. While sufficient for standard organics, this temperature fails to completely break the robust C-Br bond[3]. Incomplete combustion of brominated organics can synthesize highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs). Therefore, halogenated wastes require specialized rotary kiln incinerators operating at 1,100 °C or higher [3]. Because these facilities must also utilize caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) gas in the exhaust, the disposal of halogenated waste costs laboratories two to three times more than non-halogenated streams[2][4].

Quantitative Data: Waste Stream Parameters
ParameterHalogenated Waste StreamNon-Halogenated Waste Stream
Halogen Contamination Threshold > 1,000 ppm (0.1%)[2]< 1,000 ppm[2]
Required Incineration Temp. > 1,100 °C[3]800 – 900 °C[3]
Average Calorific Value ~1,000 – 4,000 BTU/lb[1]> 10,000 BTU/lb
Post-Combustion Treatment Caustic Scrubbing (HBr removal)[1]Standard Particulate Filtration
Relative Disposal Cost 2x – 3x Base Cost[2][4]1x Base Cost[2]

Step-by-Step Operational Disposal Methodology

To ensure compliance with EPA/RCRA guidelines and protect laboratory personnel, implement the following self-validating protocol for the disposal of Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate and its associated reaction mixtures.

Step 1: Container Selection and Preparation

  • Action: Select a UN-approved, high-density polyethylene (HDPE) or plastic-coated glass container[4].

  • Causality: Do not use standard metal cans. If the formyl group oxidizes or the ester hydrolyzes, trace acidic byproducts can corrode metal over time, leading to catastrophic container failure.

Step 2: Chemical Quenching & pH Validation (Self-Validating Step)

  • Action: If the compound is part of a reaction mixture, ensure all reactive reagents (e.g., reducing agents used on the aldehyde) are fully quenched.

  • Validation Checkpoint: Before transferring to the waste container, verify that the aqueous layer of the mixture has a pH between 5 and 9[3]. Highly acidic or alkaline waste will trigger ester hydrolysis, potentially causing pressure buildup in a sealed container.

Step 3: Segregation and Transfer

  • Action: Transfer the chemical into the designated "Halogenated Organic Waste" container inside an operating chemical fume hood[4].

  • Causality: Keep this stream strictly separate from heavy metals, cyanides, or acutely toxic "P-listed" wastes to prevent uncontrollable cross-reactions in the accumulation drum[4].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Securely tighten the cap immediately after adding waste. Affix a Hazardous Waste Tag, explicitly checking the "Halogenated" box and listing the chemical constituents[2][4].

  • Regulatory Limit: Accumulate no more than 25 gallons of halogenated waste in your laboratory's designated SAA[4]. Once the container is full, immediately submit a pickup request to your Environmental Health and Safety (EH&S) department.

G A Waste Generation (Methyl 2-(5-bromo-...) B Segregation: Halogenated Waste Stream A->B Identify Br atom C Satellite Accumulation Area (SAA) B->C Store < 25 gal D EH&S Collection & Manifesting C->D Tag & Request E High-Temp Incineration (>1100°C) D->E Transport F Alkaline Scrubber (Neutralizes HBr) E->F Flue Gas (HBr) G Safe Exhaust & Ash Disposal F->G Cleaned Emission

Figure 2: Cradle-to-grave disposal workflow for halogenated organic chemical waste.

Conclusion: Building a Culture of Safety

Proper chemical disposal is not merely an administrative hurdle; it is a rigorous scientific process. By recognizing that the bromine atom in Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate fundamentally alters its thermal degradation profile, researchers can make informed, proactive decisions. Strict adherence to halogenated segregation protocols protects laboratory personnel, prevents the emission of toxic halogenated byproducts, and drastically optimizes institutional waste management budgets.

References

  • Title: Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt (PTB) URL: [Link]

  • Title: Organic Solvent Waste Disposal Source: University of British Columbia Safety & Risk Services URL: [Link]

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